

ZG1077: A Covalent Inhibitor Targeting KRAS G12C

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Compound of Interest		
Compound Name:	ZG1077	
Cat. No.:	B12404954	Get Quote

Shanghai, China - **ZG1077** is a covalent inhibitor of the KRAS G12C mutation, a key driver in various cancers, particularly non-small cell lung cancer (NSCLC). Developed by Suzhou Zelgen Biopharmaceuticals, **ZG1077** has been identified as a preclinical candidate compound, selected for its promising pharmaceutical properties. While detailed biological data and extensive preclinical studies remain largely within the proprietary domain of the developing company, the available information, primarily centered on its chemical synthesis, provides a foundational understanding of this potential therapeutic agent.

Molecular Profile and Synthesis

ZG1077 possesses a complex molecular structure characterized by the presence of two chiral centers and an atropisomeric axis. This structural complexity necessitates a sophisticated and robust manufacturing process to ensure the production of the correct stereoisomer, which is crucial for its biological activity and safety.

A significant breakthrough in the development of **ZG1077** has been the establishment of a novel, efficient, and robust synthetic route.[1] This process has been optimized to overcome the challenges posed by the molecule's intricate architecture, enabling the production of **ZG1077** with high purity and stereoselectivity. This advanced manufacturing process is a critical step in ensuring a consistent and reliable supply of the active pharmaceutical ingredient for further preclinical and potential clinical investigations.

Mechanism of Action: Targeting the "Undruggable"





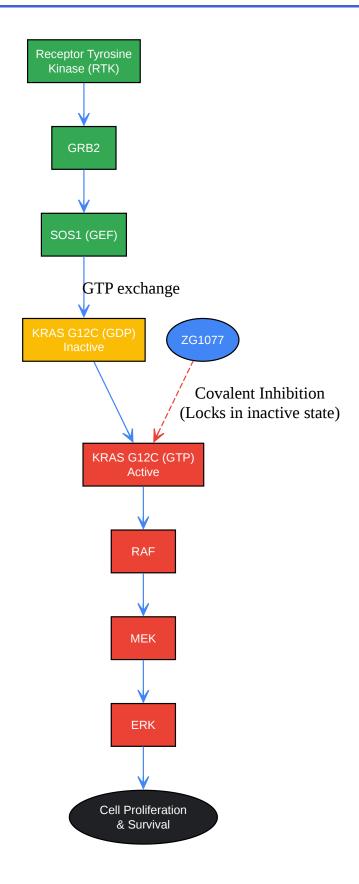


KRAS proteins, when mutated, are notorious for their role in driving tumor growth and their historical "undruggability." The G12C mutation, where a glycine residue is replaced by cysteine at codon 12, creates a unique opportunity for targeted therapy. Covalent inhibitors like **ZG1077** are designed to specifically and irreversibly bind to this mutant cysteine residue.

This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state. By doing so, it prevents the protein from engaging with its downstream effector proteins, thereby inhibiting the aberrant signaling cascades that promote cancer cell proliferation and survival.

The anticipated signaling pathway affected by **ZG1077** is the canonical MAPK pathway, which is constitutively activated by the KRAS G12C mutation.





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Figure 1. Proposed Mechanism of Action for **ZG1077**.



Preclinical Development and Future Outlook

ZG1077 was selected as a preclinical candidate over a similar compound, ZG1078, due to its superior pharmaceutical properties. This suggests that **ZG1077** likely exhibited favorable characteristics in early assessments of factors such as solubility, stability, and preliminary safety profiles.

However, specific quantitative data from biochemical and cellular assays, such as IC50 values (the concentration of an inhibitor required to reduce a biological activity by half) or KD values (a measure of binding affinity), have not been publicly disclosed. Similarly, detailed protocols of the experiments used to characterize the biological activity of **ZG1077**, as well as in vivo efficacy and safety data from animal models, are not yet available in the public domain.

The development of a robust and scalable synthetic process is a critical milestone that paves the way for comprehensive preclinical toxicology studies and, potentially, entry into clinical trials. As **ZG1077** progresses through the drug development pipeline, further details on its biological activity and therapeutic potential are anticipated to be released through scientific publications and conference presentations. The journey of **ZG1077** will be closely watched by the scientific and medical communities as a potential new weapon in the arsenal against KRAS G12C-mutated cancers.

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References

- 1. medchemexpress.com [medchemexpress.com]
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